1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its imidazo[1,2-a]pyridine core, which is substituted with ethoxyphenyl groups and a hydroxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Substitution with Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and suitable catalysts.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Bromide Salt: The final step involves the quaternization of the nitrogen atom in the imidazo[1,2-a]pyridine ring with a bromide source, such as hydrobromic acid or bromine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethoxyphenyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones or aldehydes depending on the position of the hydroxy group.
Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution Products: Compounds with different substituents replacing the ethoxy groups.
Scientific Research Applications
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 1,3-Bis(4-ethoxyphenyl)-3-methoxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Uniqueness
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-3-27-20-12-8-18(9-13-20)23(26)17-24(22-7-5-6-16-25(22)23)19-10-14-21(15-11-19)28-4-2;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUBBIRTYRSTI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OCC)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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